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C26H35N3O4S2

Cat. No.: B12617767
M. Wt: 517.7 g/mol
InChI Key: IPQMATZTESESIP-QHCPKHFHSA-N
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Description

Research Significance and Rationale for Investigating Thieno[2,3-d]pyrimidine (B153573) Derivatives

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention from medicinal chemists. Its structural similarity to purines, which are fundamental components of DNA and RNA, allows it to interact with a wide array of biological targets. This has made the thieno[2,3-d]pyrimidine scaffold a privileged structure in drug discovery, with derivatives showing a broad spectrum of pharmacological activities.

The rationale for investigating new derivatives, such as C26H35N3O4S2, is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Researchers continuously synthesize and evaluate new analogues to explore their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. hilarispublisher.comscielo.br The modification of substituents at various positions on the thieno[2,3-d]pyrimidine ring system allows for the fine-tuning of their biological activity.

Overview of Prior Academic Investigations Involving Thieno[2,3-d]pyrimidine and its Congeners

A significant body of research exists on the synthesis and biological evaluation of various thieno[2,3-d]pyrimidine derivatives. These studies have unveiled a diverse range of biological activities, underscoring the therapeutic potential of this chemical class.

Antimicrobial Activity: Several studies have focused on the development of thieno[2,3-d]pyrimidine derivatives as potent antimicrobial agents. For instance, a series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their antibacterial and antifungal properties. hilarispublisher.com The results indicated that specific substitutions on the pyrimidine (B1678525) ring led to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ijacskros.comhilarispublisher.com

Anticancer Activity: The thieno[2,3-d]pyrimidine scaffold has been a fruitful template for the design of novel anticancer agents. Researchers have synthesized derivatives that exhibit potent inhibitory activity against various cancer cell lines. scielo.brnih.gov For example, certain compounds have been shown to target enzymes like phosphoinositide 3-kinase (PI3K), which is often overexpressed in cancer cells. nih.gov The inhibitory activity of some derivatives against breast cancer and non-small cell lung cancer cells has been reported to be significant. scielo.br

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic potential of thieno[2,3-d]pyrimidine derivatives has also been an area of active investigation. Studies have shown that certain synthesized compounds exhibit anti-inflammatory and analgesic effects, with some even demonstrating low ulcerogenic potential, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The following interactive data tables summarize the findings from various academic investigations into thieno[2,3-d]pyrimidine congeners.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Type Target Organisms Key Findings Reference
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicans Certain derivatives exhibited good antibacterial and antifungal activity. ijacskros.com

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Type Target Key Findings Reference
2-Aryl-4-morpholinothieno[2,3-d] pyrimidine derivatives PI3Kβ & PI3Kγ, various cancer cell lines Some compounds showed good enzymatic inhibitory activity and cytotoxic effects against breast cancer cell lines. nih.gov
5-Amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives Tumor cells The synthesized compounds could effectively inhibit the activity of tumor cells. scielo.br

Table 3: Anti-inflammatory and Analgesic Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Type Biological Activity Key Findings Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N3O4S2 B12617767 C26H35N3O4S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35N3O4S2

Molecular Weight

517.7 g/mol

IUPAC Name

N-[(2S)-1-(2,5-dimethylanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C26H35N3O4S2/c1-18-6-9-22(10-7-18)35(32,33)29-14-11-21(12-15-29)25(30)27-23(13-16-34-4)26(31)28-24-17-19(2)5-8-20(24)3/h5-10,17,21,23H,11-16H2,1-4H3,(H,27,30)(H,28,31)/t23-/m0/s1

InChI Key

IPQMATZTESESIP-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=C(C=CC(=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of C26h35n3o4s2

Synthetic Methodologies for C26H35N3O4S2 Scaffold Construction

The synthesis of the Glimepiride (B1671586) (this compound) scaffold is a multi-step process that has been the subject of considerable research to improve efficiency, yield, and safety.

Total Synthesis Routes Towards this compound

The total synthesis of Glimepiride has been approached through various routes, often focusing on the construction of key intermediates. A common strategy involves the synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide, which is a crucial precursor. google.com

One established method begins with 3-ethyl-4-methyl-3-pyrrolidin-2-one, which is reacted with 2-phenylethyl isocyanate. google.com The resulting compound is then chlorosulfonated and subsequently treated with ammonia (B1221849) to form the key sulfonamide intermediate. google.com This intermediate is then reacted with trans-4-methylcyclohexyl isocyanate to yield Glimepiride. google.com

Alternative approaches have been developed to circumvent the use of hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.com One such method utilizes N-substituted carbamates as safer substitutes for isocyanates. thieme-connect.com For instance, phenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydropyrrole-1-carboxylate can be reacted with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the sulfonamide intermediate, which then reacts with another carbamate (B1207046), phenyl (trans-4-methylcyclohexyl)carbamate, to form Glimepiride. thieme-connect.comijcrt.org This process avoids many of the impurities associated with older methods, such as ortho-substituted sulfonamide byproducts. thieme-connect.com

A patented method describes the reaction of 3-ethyl-4-methyl-2-pyrrolinone with phenethyl isocyanate in an organic solvent to create a key intermediate, 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-phenethyl)-formamide, aiming for safer large-scale production. google.comgoogle.com Another process variation involves reacting an alkyl [4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}-ethyl)phenyl]sulfonyl carbamate with trans-4-methylcyclohexylamine pivalate. google.com

The table below summarizes some of the key synthetic strategies.

Starting MaterialsKey IntermediatesReagents/ConditionsOutcome
3-Ethyl-4-methyl-3-pyrrolidin-2-one, 2-Phenylethyl isocyanate[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzeneChlorosulfonic acid, Ammonia, trans-4-methylcyclohexyl isocyanateGlimepiride google.com
3-Ethyl-4-methyl-1H-pyrrol-2(5H)-one, Diphenyl carbonatePhenyl 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylateNaH, 4-(2-Aminoethyl)benzenesulfonamide, Phenyl (trans-4-methylcyclohexyl)carbamateGlimepiride with high purity thieme-connect.com
3-Ethyl-4-methyl-2-pyrrolinone, Phenethyl isocyanate3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-phenethyl)-formamideOrganic solvent, HeatKey Glimepiride intermediate for safer scale-up google.com

Strategies for this compound Core Functionalization

Functionalization of the Glimepiride core is primarily explored to develop new analogues with potentially modified properties. The core structure presents several sites for modification, including the pyrrolidine ring, the sulfonylurea bridge, and the cyclohexyl ring.

Strategies for functionalization often involve:

Nanoparticle Formulation : To improve properties like solubility, Glimepiride can be formulated into nanoparticles. This can be achieved through techniques like precipitation using polymers such as PEG 20000 and complexation with phospholipids. ijnnonline.net Another method is spray freezing into cryogenic liquid (SCFL) with stabilizers like polyvinyl pyrrolidone (PVP K-30). researchgate.net These physical modifications create functionalized particles with enhanced surface properties. ijnnonline.net

Complexation with Metals : The Glimepiride molecule contains several potential binding sites for metal ions, such as the sulfonyl (O=S=O), carbonyl (C=O), and amino (NH) groups. researchgate.net It can act as a bidentate ligand, forming complexes with metals like yttrium researchgate.net and zinc. Spectroscopic analysis (IR, NMR) confirms that coordination often involves the carbonyl and amino groups, and sometimes the pyrrole (B145914) ring. researchgate.net

Surface Functionalization : For drug delivery applications, carriers like mesoporous silica (B1680970) can be used. The high number of silanol (B1196071) groups on the silica surface allows for convenient functionalization, which can modify drug delivery characteristics. researchgate.net Similarly, nanogels can be functionalized by forming covalent links between the nanogel framework and coating polymers. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of Glimepiride analogues aim to explore structure-activity relationships (SAR) and improve molecular properties.

Rational Design Approaches for this compound Structural Modifications

Rational design of Glimepiride analogues often involves bioisosteric replacement and scaffold hopping to create novel chemical entities with desired characteristics.

Key design strategies include:

Glycosylation : One approach involves introducing a glucosamine (B1671600) moiety to the sulfonylurea structure. nih.gov The rationale is to potentially enhance selective uptake by specific cells. These glycosylated sulfonylureas are designed as analogues that merge the pharmacophoric features of the parent drug with a sugar moiety. nih.gov

Hybrid Molecules : Researchers have designed hybrid molecules that combine the sulfonylthiourea moiety with other pharmacologically active scaffolds, such as thiazolidine-2,4-diones. nih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets.

Bioisosteric Replacement : A common strategy in medicinal chemistry is to replace certain functional groups with others that have similar physical or chemical properties. For Glimepiride analogues, this has included modifying the terminal alkyl group or replacing the core pyrrolidine structure with other heterocyclic systems like pyrrolopyrimidines or spiro-pyrrolopyrimidines. acs.orgtandfonline.comnih.gov The amide functional group is often retained due to its important role in forming hydrogen bond interactions. acs.org

Synthetic Accessibility and Yield Optimization for this compound Derivatives

The practical synthesis of Glimepiride and its derivatives focuses on achieving high yields and purity while ensuring the process is scalable and safe.

Several process optimizations have been reported:

High-Yield Synthesis : One reported method achieves a 95% yield with 99.5% purity by refluxing a carbamate intermediate with trans-4-methylcyclohexylamine in toluene (B28343), followed by distillation, cooling, and filtration. ijcrt.org

Purification Techniques : A significant challenge in Glimepiride synthesis is the removal of the undesired cis-isomer. google.com Purification methods have been developed using methanolic ammonia and glacial acetic acid to obtain the highly pure trans-isomer (Form I) with the cis-isomer level below 0.15%. google.com Recrystallization from solvents like toluene can also be used to improve purity. ijcrt.org

Polymorph Control : Glimepiride exists in different polymorphic forms (Form I, Form II, etc.), which have different physicochemical properties. austinpublishinggroup.com Specific crystallization conditions can be used to isolate a desired polymorph. For example, a novel, more thermodynamically stable Form III has been prepared by recrystallizing Form I from N-methyl-2-pyrrolidone or an acetone/ethyl alcohol mixture. austinpublishinggroup.com

The following table highlights different purification and yield optimization results.

MethodSolvents/ReagentsTemperatureYieldPurity/Polymorph
RecrystallizationTolueneReflux, then 25-30°C95%99.5%
CrystallizationDimethylsulfoxide-68%-
Purification via StirringAcetonitrile50°C81%-
Purification via StirringDMSO/Acetonitrile50°C74%-
Polymorph SynthesisN-methyl-2-Pyrrolidone60-75°C, then -10 to -15°C-Form III austinpublishinggroup.com
Isomer PurificationMethanolic ammonia, Glacial acetic acid--Form I, <0.15% cis-isomer google.com

Stereochemical Aspects in this compound Synthesis

Stereochemistry is a critical aspect of the synthesis and activity of Glimepiride. The molecule contains a chiral center at the cyclohexyl ring, leading to the possibility of cis and trans diastereomers.

The spatial arrangement of atoms significantly influences the molecule's biological and chemical properties. solubilityofthings.com The desired therapeutic agent is the trans-isomer of Glimepiride. synzeal.comgoogle.com Therefore, synthetic routes must be designed to selectively produce this stereoisomer or include effective purification steps to separate it from the undesired cis-isomer.

The synthesis of metabolites, such as cis- and trans-hydroxyglimepiride, also requires stereoselective methods to obtain the specific isomers for biological evaluation. researchgate.net The importance of stereochemistry is underscored by the fact that different stereoisomers of a compound can have vastly different activities and properties. solubilityofthings.com The purification of the trans stereoisomer of the key intermediate, 4-methyl cyclohexylamine (B46788) HCl, is a crucial step in many synthetic pathways to ensure the final product has the correct stereochemistry. google.com

Green Chemistry Principles in this compound Production

The production of complex molecules like this compound traditionally involves multi-step syntheses that can utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and health impacts. researchgate.net Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Several green chemistry principles are highly relevant to the synthesis of thieno[2,3-d]pyrimidines and could be applied to the production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. tandfonline.com For the synthesis of thieno[2,3-d]pyrimidines, microwave-assisted methods have been successfully employed, particularly in the cyclization steps. tandfonline.comnih.gov This technique can be applied to the proposed synthesis of the core thieno[2,3-d]pyrimidine (B153573) ring, potentially reducing the need for high-boiling point solvents and long reaction times.

Use of Greener Solvents and Catalysts: The choice of solvents and catalysts plays a crucial role in the environmental impact of a synthetic process. Traditional syntheses may use chlorinated solvents or stoichiometric amounts of toxic reagents. Green chemistry encourages the use of safer, more benign solvents like water or ethanol, and the use of catalytic amounts of reagents instead of stoichiometric ones. scielo.org.mx In the context of thieno[2,3-d]pyrimidine synthesis, the use of solid-supported catalysts like Montmorillonite K-10 clay under solvent-less conditions has been shown to be an effective and eco-friendly approach. tandfonline.com

The following table summarizes the potential application of green chemistry principles to the hypothetical synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Waste Prevention Utilizing a multi-component reaction for the core scaffold.Reduced number of synthetic steps, less intermediate waste.
Atom Economy Designing the synthesis to maximize the incorporation of all starting materials into the final product.Higher efficiency, less by-product formation.
Less Hazardous Chemical Syntheses Avoiding the use of highly toxic reagents and solvents.Improved worker safety and reduced environmental contamination.
Design for Energy Efficiency Employing microwave-assisted synthesis for cyclization steps.Shorter reaction times, lower energy consumption compared to conventional heating.
Use of Renewable Feedstocks Exploring bio-based starting materials where possible.Reduced reliance on petrochemicals.
Catalysis Using catalytic reagents (e.g., solid acid catalysts) instead of stoichiometric ones.Reduced waste, potential for catalyst recycling.

By integrating these green chemistry principles, the production of this compound and its derivatives could be made more sustainable and environmentally responsible.

Molecular and Cellular Mechanisms of Action of C26h35n3o4s2

Identification and Characterization of Pharmacological Targets for C26H35N3O4S2

The thieno[2,3-d]pyrimidine (B153573) scaffold is a versatile platform that has been utilized to develop inhibitors for various enzymes, particularly kinases involved in cell signaling pathways. The biological activity of these derivatives is often influenced by the nature of the substituents attached to the core ring system. researchgate.netnih.gov

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinases (PI3Ks). researchgate.netnih.gov The mechanism of inhibition is often competitive, where the compound vies with ATP for binding to the kinase domain of the enzyme.

For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms. nih.gov The specific substitutions on the pyrimidine (B1678525) ring play a crucial role in determining the potency and selectivity of these inhibitors. While specific kinetic data for this compound is not available, the general activity of related compounds suggests it may act as a kinase inhibitor.

Table 1: Examples of Enzymatic Inhibition by Thieno[2,3-d]pyrimidine Derivatives (Note: This table presents data for related compounds and is for illustrative purposes only, as specific data for this compound is not publicly available.)

Compound ClassTarget Enzyme% InhibitionReference
2-aryl-4-morpholinothieno[2,3-d] pyrimidinesPI3Kβup to 72% nih.gov
2-aryl-4-morpholinothieno[2,3-d] pyrimidinesPI3Kγup to 84% nih.gov
Thieno[2,3-d]pyrimidinedionesFolate Utilizing EnzymesNot specified nih.gov

The primary targets identified for many thieno[2,3-d]pyrimidine derivatives are intracellular domains of receptor tyrosine kinases like EGFR and FGFR, rather than direct modulation of cell surface receptor-ligand binding. researchgate.net By inhibiting the kinase activity, these compounds can effectively block the downstream signaling initiated by receptor activation. There is no current evidence to suggest that thieno[2,3-d]pyrimidine derivatives directly interact with other receptor systems such as G-protein coupled receptors or ion channels.

The downstream effects of kinase inhibition by thieno[2,3-d]pyrimidine derivatives can indirectly affect protein-protein interactions. For example, by preventing the phosphorylation of key signaling proteins, these compounds can inhibit the recruitment of adaptor proteins and other downstream effectors that are necessary for the formation of signaling complexes. However, direct disruption of protein-protein interactions is not a commonly reported mechanism for this class of compounds.

Receptor Systems Modulated by this compound

Intracellular Signaling Pathways Perturbed by this compound

Given the known targets of the thieno[2,3-d]pyrimidine scaffold, it is plausible that this compound could perturb key intracellular signaling pathways involved in cell proliferation, survival, and differentiation.

Inhibition of kinases such as PI3K and EGFR by thieno[2,3-d]pyrimidine derivatives leads to the suppression of their respective signaling cascades.

PI3K/Akt/mTOR Pathway: Inhibition of PI3K would block the conversion of PIP2 to PIP3, leading to reduced activation of Akt and its downstream targets like mTOR. This pathway is critical for cell growth, proliferation, and survival. nih.gov

Ras/Raf/MEK/ERK Pathway: Inhibition of EGFR would prevent the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is a central regulator of cell division and differentiation. researchgate.net

By interfering with signaling pathways that regulate transcription factors, thieno[2,3-d]pyrimidine derivatives can alter gene and protein expression profiles. For example, inhibition of the PI3K/Akt and MAPK pathways can lead to decreased expression of genes that promote cell cycle progression and survival, and increased expression of genes that induce apoptosis.

Table 2: Potential Impact of Thieno[2,3-d]pyrimidine Derivatives on Gene Expression (Note: This table is a hypothetical representation based on the known targets of the scaffold, as specific data for this compound is not available.)

Signaling PathwayKey Transcription FactorsPotential Effect on Gene Expression
PI3K/Akt/mTORFOXO, NF-κB, CREBDownregulation of anti-apoptotic and cell cycle progression genes.
Ras/Raf/MEK/ERKc-Fos, c-Jun (AP-1), MycDownregulation of genes involved in cell proliferation and transformation.

Downstream Signaling Cascade Analysis Initiated by this compound

Cellular Responses and Phenotypic Effects Elicited by Fedratinib

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and survival. patsnap.combccancer.bc.ca Its interaction with cellular machinery leads to a range of responses, including the modulation of proliferation, induction of cell death, and effects on cell migration.

Modulation of Cellular Proliferation and Viability by Fedratinib

Fedratinib has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines, particularly those with mutations that lead to the constitutive activation of the JAK/STAT pathway. patsnap.comdovepress.com This pathway is crucial for the proliferation of myeloid stem cells, and its dysregulation is a hallmark of myeloproliferative neoplasms (MPNs). dovepress.comnih.gov

The anti-proliferative effects of Fedratinib are achieved by blocking the phosphorylation of downstream proteins like STAT3 and STAT5, which are essential for transcribing genes involved in cell growth. patsnap.commdpi.com Studies have demonstrated that Fedratinib inhibits the proliferation of human erythroblast leukemia (HEL) cells, which harbor the JAK2V617F mutation, and other cell lines with this mutation. medchemexpress.comcancer-research-network.com For instance, in classical Hodgkin lymphoma (cHL) and mediastinal large B-cell lymphoma (MLBCL) cell lines, Fedratinib treatment resulted in a dose-dependent inhibition of cellular proliferation. researchgate.net

Research has also explored its effects on non-cancerous cells. In human mesenchymal stem cells (hMSC-TERT), Fedratinib did not significantly affect cell viability at lower concentrations (0.3 and 3 µM) but did decrease viability at a higher dose (30 µM) after three days of treatment. mdpi.com

Table 1: Effect of Fedratinib on Cellular Proliferation in Various Cell Lines

Cell Line Cell Type Key Mutation IC50 Value (nM) Effect Reference
Ba/F3 Murine pro-B cell JAK2V617F ~300 Inhibition of proliferation medchemexpress.com
HEL Human erythroblast leukemia JAK2V617F ~300 Inhibition of proliferation medchemexpress.com
HMC-1.2 Human mast cell KIT D816V - Decreased viability and proliferation e-century.us
ROSAKIT D816V Human mast cell KIT D816V - Decreased viability and proliferation e-century.us
cHL cell lines Classical Hodgkin lymphoma - - Inhibition of proliferation researchgate.net
MLBCL cell line Mediastinal large B-cell lymphoma - - Inhibition of proliferation researchgate.net
KBV20C Drug-resistant cancer cells P-gp overexpression - Reduced cell viability (co-treatment) nih.govnih.gov
hMSC-TERT Human mesenchymal stem cells - - Decreased viability at 30 µM mdpi.com

Induction or Inhibition of Apoptosis and Necroptosis by Fedratinib

A key mechanism of Fedratinib's anti-cancer activity is the induction of apoptosis, or programmed cell death. wikipedia.orgbccancer.bc.ca By inhibiting the JAK2 signaling pathway, Fedratinib disrupts the anti-apoptotic signals that are often overactive in malignant cells, leading to their demise. patsnap.comdovepress.com This pro-apoptotic effect is beneficial in reducing the number of abnormal cells that drive diseases like myelofibrosis. patsnap.com

Fedratinib has been observed to induce apoptosis in a dose-dependent manner in both HEL and Ba/F3 JAK2V617F cells. cancer-research-network.comselleckchem.com In studies on chronic lymphocytic leukemia (CLL) cells, JAK2 inhibition with Fedratinib as a single agent induced apoptosis. aacrjournals.org Furthermore, in human mast cell lines with the KIT D816V mutation, Fedratinib was found to decrease viability and induce apoptosis. e-century.usnih.gov Co-treatment of drug-resistant KBV20C cancer cells with Fedratinib and vincristine (B1662923) led to an upregulation of apoptosis. nih.govnih.gov

Some research suggests that in certain cell lines, such as HEL cells, Fedratinib may induce a more necroptotic profile, which is a form of programmed necrosis. nih.gov However, in a study on human mesenchymal stem cells, Fedratinib at a concentration of 3 µM did not cause significant changes in the number of apoptotic cells. mdpi.com

Table 2: Apoptotic and Necroptotic Effects of Fedratinib

Cell Line Cell Type Effect Mechanism Reference
HEL Human erythroblast leukemia Induction of apoptosis and necroptosis Dose-dependent cancer-research-network.comnih.gov
Ba/F3 JAK2V617F Murine pro-B cell Induction of apoptosis Dose-dependent cancer-research-network.com
HMC-1.2 Human mast cell Induction of apoptosis - e-century.usnih.gov
ROSAKIT D816V Human mast cell Induction of apoptosis - e-century.usnih.gov
cHL and MLBCL Lymphoma cell lines Induction of apoptosis - researchgate.net
CLL cells Chronic lymphocytic leukemia Induction of apoptosis - aacrjournals.org
KBV20C Drug-resistant cancer cells Upregulation of apoptosis (co-treatment) Increased G2 arrest and DNA damage markers nih.govnih.gov
hMSC-TERT Human mesenchymal stem cells No significant apoptosis at 3 µM - mdpi.com

Effects of Fedratinib on Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Fedratinib has shown potential in inhibiting these processes. In a study on NIH-3T3 fibroblasts, Fedratinib was found to suppress TGF-β1-induced myofibroblast migration. mdpi.com

Furthermore, research on liver cancer cells has indicated that the overexpression of a protein called USP9X can promote cellular proliferation, invasiveness, and migration. spandidos-publications.com This effect was found to be rescued by the JAK2 inhibitor Fedratinib, suggesting that it can restore the normal cellular phenotype and inhibit the invasive properties of these cancer cells. spandidos-publications.com

Table 3: Effects of Fedratinib on Cellular Migration and Invasion

Cell Line/Model Condition Effect of Fedratinib Reference
NIH-3T3 fibroblasts TGF-β1-induced Suppression of migration mdpi.com
Liver cancer cells USP9X overexpression Restoration of normal migration and invasion spandidos-publications.com

Preclinical Biological Activity and Pharmacological Characterization of C26h35n3o4s2

In Vitro Biological Activity Assessments of C26H35N3O4S2

In vitro studies, which are conducted outside of a living organism, have been crucial in delineating the pharmacological and biological activity of Lurasidone. These assessments provide foundational knowledge of the compound's mechanism of action, target engagement, and potential therapeutic activities.

Cell-based assays are fundamental tools for evaluating the efficacy of a compound by studying its effects on cellular functions and pathways in a controlled environment.

High-throughput screening (HTS) platforms enable the rapid testing of millions of compounds to identify potential drug candidates. youtube.com In the discovery process of compounds like Lurasidone, HTS is employed to screen large chemical libraries against specific biological targets, such as receptors or enzymes, to find molecules with desired activity. youtube.commdpi.com For instance, a structure-based virtual screening of an FDA-approved drug library was used to identify Lurasidone as a potential inhibitor of the Severe fever with thrombocytopenia syndrome virus (SFTSV) nucleoprotein. nih.govscienceopen.com This computational approach, a form of HTS, allows for the efficient identification of compounds that are then subjected to further in vitro validation. nih.govscienceopen.com

While traditional two-dimensional (2D) cell cultures have been instrumental in initial drug discovery phases, three-dimensional (3D) cell culture models are increasingly utilized to better mimic the in vivo environment. nih.govarchivesofmedicalscience.comlabmanager.com These advanced models, such as spheroids and organoids, provide a more accurate representation of tissue architecture, cell-to-cell interactions, and physiological responses to drugs. frontiersin.orgmdpi.com For example, studies have shown that cells grown in 3D cultures can exhibit different gene expression and drug resistance profiles compared to their 2D counterparts, highlighting the importance of these models in predicting clinical efficacy. nih.govfrontiersin.org Although specific studies detailing the use of advanced 2D and 3D cell culture models exclusively for Lurasidone's primary pharmacological evaluation are not extensively available in the provided results, the general application of these models is a standard in modern drug discovery to bridge the gap between initial screenings and animal studies. labmanager.commdpi.com

Multiparametric analysis involves simultaneously measuring multiple cellular parameters to gain a comprehensive understanding of a compound's effects. In the context of Lurasidone, this could involve assessing its impact on cell viability, apoptosis, receptor signaling pathways, and changes in the expression of specific proteins. For example, in vitro functional assays have shown that Lurasidone antagonizes dopamine-stimulated [35S]GTPγS binding in D2 receptor membrane preparations and inhibits 5-HT-stimulated cAMP accumulation in cells expressing the human 5-HT7 receptor. evidence-based-psychiatric-care.org It also partially stimulates [35S]GTPγS binding in preparations with human 5-HT1A receptors, indicating partial agonist activity. evidence-based-psychiatric-care.org Such analyses provide a detailed picture of the compound's cellular mechanism of action.

Biochemical assays are critical for quantifying the direct interaction between a drug and its molecular targets. nih.gov For Lurasidone, these assays have been essential in determining its binding affinities (Ki values) for various receptors, which defines its unique pharmacological profile. nih.govresearchgate.netpromega.compelagobio.com

Lurasidone exhibits high affinity for several key receptors. It is a potent antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT7 receptors. nih.govdrugbank.comnih.gov It also acts as a partial agonist at the 5-HT1A receptor. drugbank.comnih.gov Notably, its affinity for the 5-HT7 receptor is among the highest compared to other atypical antipsychotics. nih.govevidence-based-psychiatric-care.org Lurasidone has moderate affinity for α2C- and α2A-adrenergic receptors and weak affinity for the D1 receptor. evidence-based-psychiatric-care.orgfda.gov Crucially, it has very low or negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors, which is predictive of a lower potential for side effects like sedation and weight gain. evidence-based-psychiatric-care.orgnih.gov

The binding affinities of Lurasidone for various human receptors, as determined by in vitro biochemical assays, are summarized below.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT70.495 - 0.5 evidence-based-psychiatric-care.orgnih.gov
5-HT2A0.47 - 2.0 evidence-based-psychiatric-care.orgdrugbank.comnih.gov
D20.994 - 1.6 evidence-based-psychiatric-care.orgdrugbank.comnih.gov
5-HT1A (partial agonist)6.38 - 6.8 evidence-based-psychiatric-care.orgnih.gov
α2C-Adrenergic10.8 evidence-based-psychiatric-care.orgdrugbank.com
α2A-Adrenergic41 - 40.7 evidence-based-psychiatric-care.orgeuropa.eu
α1-Adrenergic48 evidence-based-psychiatric-care.org
D1262 evidence-based-psychiatric-care.org
5-HT2C415 evidence-based-psychiatric-care.org

Recent research has explored the potential for repurposing existing drugs, including Lurasidone, for antimicrobial and antiviral applications.

Antiviral Activity : Studies have shown that Lurasidone exhibits antiviral activity against several viruses. It has been identified as an inhibitor of coronaviruses, including SARS-CoV-2 and HCoV-OC43. frontiersin.orgresearchgate.netnih.gov The proposed mechanism involves targeting the papain-like protease (PL-Pro) of these viruses, which hampers viral replication. frontiersin.orgcnr.it For SARS-CoV-2, it may also interfere with the Spike protein, affecting viral entry. frontiersin.orgcnr.it In vitro assays confirmed that Lurasidone significantly reduces the viral load in infected cells. frontiersin.org Furthermore, another study identified Lurasidone as a potent inhibitor of the Severe fever with thrombocytopenia syndrome virus (SFTSV), an emerging tick-borne bunyavirus. nih.govscienceopen.com The mechanism is thought to be the direct binding to the viral nucleoprotein (NP), thereby interfering with viral genome replication. nih.govscienceopen.com The IC50 value against SFTSV was reported as 4.552 μM. nih.govscienceopen.com

Antimicrobial Activity : The antimicrobial properties of Lurasidone have also been investigated, particularly in combination with other agents. One study tested Lurasidone alone and in combination with D-Cycloserine (as NRX-101) against various urinary tract pathogens, including multidrug-resistant strains of E. coli, P. aeruginosa, K. pneumoniae, and A. baumannii. nih.govresearchgate.netresearchgate.net The results indicated that Lurasidone alone did not possess antibacterial activity at the tested concentrations. nih.govresearchgate.net However, it was also found not to interfere with the antibacterial action of D-Cycloserine, supporting its potential use in a combination therapy to mitigate potential side effects of the antibiotic without compromising its efficacy. nih.govresearchgate.netresearchgate.net

VirusFindingProposed Target/MechanismReference
SARS-CoV-2Inhibits viral replication and entryPapain-like protease (PL-Pro), Spike protein frontiersin.orgcnr.it
HCoV-OC43Inhibits viral replicationPapain-like protease (PL-Pro) frontiersin.orgresearchgate.net
Severe fever with thrombocytopenia syndrome virus (SFTSV)Potent inhibitor (IC50 = 4.552 μM)Viral Nucleoprotein (NP) nih.govscienceopen.com
Advanced 2D and 3D Cell Culture Models in this compound Research

Biochemical Assays for this compound Target Engagement

Ex Vivo Pharmacological Studies of this compound

Ex vivo studies, which are conducted on tissues or cells outside the organism in an artificial environment, are crucial for isolating and understanding the direct effects of a compound on specific biological systems. For Glimepiride (B1671586), these studies have provided foundational knowledge of its cellular and tissue-level activity.

Organotypic slice cultures are a sophisticated ex vivo model where a thin slice of an organ is maintained in a culture system, preserving the tissue's three-dimensional structure and cellular diversity. nih.govnih.gov This technique allows for the study of complex tissue responses to pharmacological agents. While specific studies detailing the use of organotypic slice cultures for Glimepiride (this compound) are not extensively documented in the retrieved results, this methodology is widely applied in pharmacology. For instance, pancreatic slice cultures are used to study the function and health of islets of Langerhans, which would be a relevant model for a sulfonylurea like Glimepiride. nih.gov Similarly, liver slice cultures are used to investigate drug metabolism and hepatotoxicity, and brain slice cultures are employed in neuro-oncology and neurodegenerative disease research. nih.govresearchgate.netresearchgate.net In the context of diabetes research, isolated heart tissue studies have been used to investigate the effects of hyperglycemia and the cardioprotective efficacy of interventions, a model where Glimepiride's effects could be assessed. ucl.ac.uk

Functional assays on isolated tissues are a cornerstone of preclinical pharmacology. These experiments measure a physiological or biochemical response in a tissue after the application of a compound. For Glimepiride, studies have utilized isolated tissues to explore its extrapancreatic effects.

Research has been conducted on isolated rat adipocytes (fat cells) and cultured skeletal muscle to investigate Glimepiride's impact on glucose transport. uni-muenchen.denih.gov In these in vitro models, Glimepiride was found to stimulate lipogenesis (fat formation) and glycogenesis (glycogen formation). nih.gov Furthermore, it has been shown to promote the activation and/or translocation of GLUT4, a key glucose transport protein, in fat and muscle cells. nih.gov Another study utilized isolated soleus muscle tissue from rats to create a model of insulin (B600854) resistance by incubating the tissue in a high-glucose and high-insulin medium. mdpi.com This ex vivo model was used to compare the effects of Glimepiride with other compounds on the expression of genes involved in the insulin signaling pathway. mdpi.com

Model SystemAssay TypeKey Finding Related to this compound (Glimepiride)Reference
Isolated Rat AdipocytesLipogenesis & Glycogenesis AssayStimulated lipogenesis and glycogenesis. nih.gov
Cultured Skeletal MuscleGLUT4 Translocation AssaySuggested a sensitizing effect by promoting GLUT4 activation/translocation. nih.gov
Isolated Rat Soleus Muscle TissueGene Expression (qPCR)Modulated the expression of genes in the insulin signaling pathway in an insulin-resistant state. mdpi.com

Organotypic Slice Culture Models for this compound Investigation

In Vivo Preclinical Studies of this compound in Disease Models

In vivo studies in animal models are essential for evaluating the efficacy and pharmacodynamics of a drug candidate in a whole, living organism, providing insights that ex vivo models cannot.

Glimepiride has been extensively tested in various animal models of diabetes to confirm its glucose-lowering efficacy. Common models include rats and mice in which diabetes has been chemically induced by agents like streptozotocin (B1681764) (STZ) or alloxan, which are toxic to pancreatic β-cells. bio-integration.orgresearchgate.netresearchgate.net

In a study using alloxan-induced diabetic rats, Glimepiride demonstrated a significant hypoglycemic effect. researchgate.net Another study in STZ-induced diabetic rats showed that treatment with Glimepiride led to a significant decrease in blood glucose concentration and an improvement in body weight, which is often reduced in untreated diabetic animals due to muscle wasting. researchgate.netnih.gov The combination of Glimepiride with herbal preparations like fenugreek has also been evaluated, showing enhanced reduction in blood glucose levels compared to either agent alone. researchgate.netnih.gov Furthermore, Glimepiride treatment has been shown to improve the histological appearance of the pancreas in diabetic rats. nih.gov

Animal ModelInducing AgentKey Efficacy Outcome for this compound (Glimepiride)Reference
Wistar Albino RatsAlloxanShowed significant hypoglycemic effect. researchgate.net
Sprague-Dawley RatsStreptozotocin (STZ)Significantly decreased blood glucose and improved body weight. nih.gov
Male Albino RatsStreptozotocin (STZ)Improved blood sugar levels toward normal values. researchgate.net
Wistar RatsStreptozotocin (STZ)Lowered serum glucose levels and provided glycemic control. bio-integration.org

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a pharmacological response to a drug. For Glimepiride, the primary PD biomarkers are related to glucose metabolism and insulin secretion. In preclinical animal studies, key biomarkers include fasting plasma glucose, serum insulin, and C-peptide levels, which is a byproduct of insulin production. mdpi.com

Studies have shown that Glimepiride treatment in diabetic rats normalizes lipid profiles by altering lipid-metabolizing enzymes and stimulating insulin secretion. nih.gov This leads to a decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL). nih.gov Additionally, Glimepiride has been shown to affect biomarkers of oxidative stress. In STZ-induced diabetic rats, the drug reduced levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and increased levels of glutathione (B108866) (GSH), a key antioxidant. bdvets.org More recent research has also investigated its effect on Brain-Derived Neurotrophic Factor (BDNF), suggesting an upregulation of BDNF gene expression and protein levels. nih.gov

To understand the relative performance of Glimepiride, it has been compared with other antidiabetic agents in preclinical models. These reference compounds often include other sulfonylureas like Glibenclamide and Glipizide, or drugs from other classes like Metformin. nih.govnih.govresearchgate.net

In animal studies, Glimepiride was found to be as effective as Glibenclamide in lowering blood glucose levels. nih.gov However, Glimepiride was associated with significantly smaller increases in fasting insulin and C-peptide concentrations compared to Glibenclamide, suggesting a different dynamic in its insulin secretion profile. nih.gov In a comparative study on pregnant STZ-induced diabetic rats, both Glimepiride and Glipizide were effective in controlling glucose intolerance and reducing oxidative stress, with Glimepiride showing a statistically significant improvement in some oxidative stress markers compared to the Glipizide-treated group. researchgate.net

Another study compared Glimepiride with Metformin and the plant alkaloid Palmatine in ex vivo and in vivo models. mdpi.comnih.gov The results showed differential effects on the gene expression of components in the insulin signaling pathway, such as PI3K and AKT2, with Metformin and Palmatine showing higher expression of certain genes compared to Glimepiride in some models. nih.gov

Reference CompoundAnimal/Tissue ModelComparative Finding for this compound (Glimepiride)Reference
Glibenclamide (Glyburide)Animal modelsProvided equal glycemic control but with smaller increases in fasting insulin and C-peptide. nih.gov
GlipizidePregnant STZ-induced diabetic ratsShowed statistically significant improvement in oxidative stress markers compared to Glipizide. researchgate.net
MetforminSTZ-induced diabetic rats & L6 muscle cellsMetformin showed higher expression of AKT2 and GLUT4 in some models. nih.gov
PalmatineSTZ-induced diabetic rats & L6 muscle cellsPalmatine showed higher expression of PI3K in the cell culture model. mdpi.comnih.gov

Structure Activity Relationship Sar and Computational Studies of C26h35n3o4s2

Qualitative Structure-Activity Relationship (SAR) Analysis of Glibenclamide

Qualitative SAR studies focus on how specific structural components of Glibenclamide contribute to its biological effects. These analyses have been crucial in identifying the key pharmacophoric features and understanding the impact of various substituents on the molecule's activity.

Identification of Essential Pharmacophoric Features of Glibenclamide

The Glibenclamide molecule can be dissected into several key regions that are essential for its activity. The structure consists of a central sulfonylurea moiety, which is linked to a cyclohexyl group on one side and a p-phenethyl group on the other. This phenethyl group is further substituted with a 5-chloro-2-methoxybenzamide (B2460377) group. nih.gov

The essential pharmacophoric features for its interaction with the SUR1 receptor include:

An Anionic Group: The sulfonylurea core is crucial for activity. Interaction with SUR1 is favored by the anionic character of this group. nih.gov

Lipophilic Groups: The molecule possesses two main lipophilic parts: the cyclohexyl ring and the 5-chloro-2-methoxybenzamidoethyl side chain. nih.gov These lipophilic substitutions on the urea (B33335) group are credited with Glibenclamide's high selectivity for the SUR1 receptor subtype over SUR2A and SUR2B. nih.gov

Hydrogen Bonding Capability: The amide and sulfonylurea groups provide hydrogen bond donor and acceptor sites, which are critical for anchoring the molecule within the binding pocket of the receptor. researchgate.net

Studies on the non-sulfonylurea moiety of Glibenclamide, compound HB 699, have revealed that it contains two active sites capable of triggering insulin (B600854) release, suggesting a complex interaction mechanism. nih.gov

Impact of Substituent Effects on Glibenclamide Activity

Modifications to the Glibenclamide structure have provided significant insights into the role of each substituent.

Cyclohexyl Ring: Exchanging the lipophilic cyclohexyl ring with a smaller methyl group drastically reduces the affinity for SUR1 by approximately 900-fold, highlighting the importance of this bulky, lipophilic group for high-affinity binding. nih.gov

5-Chloro-2-methoxybenzamidoethyl Group: This complex side chain is also critical. Its removal markedly reduces selectivity for SUR1. nih.gov Replacing this entire group with a simple methyl group diminishes the affinity for all SUR subtypes by 150-400 fold. nih.gov

Benzamide (B126) Ring Substituents: The removal of substituents on the benzamide ring has been shown to decrease efficacy. nih.gov Conversely, research on Glibenclamide analogs has indicated that substituting the chlorine atom with bromine, along with additional methoxy (B1213986) groups on the benzamide ring, could slightly enhance the anti-hyperglycemic potency compared to the parent drug. researchgate.net This suggests that while the core structure is essential, fine-tuning the substituents can modulate activity.

ModificationImpact on ActivityReference
Exchange of cyclohexyl ring with a methyl group~900-fold reduction in SUR1 affinity nih.gov
Removal of 5-chloro-2-methoxybenzamidoethyl chainMarkedly reduced selectivity for SUR1 nih.gov
Replacement of 5-chloro-2-methoxybenzene ring with a methyl group150-400 fold reduction in affinity for all SUR subtypes nih.gov
Removal of substituents on the benzamide ringDecreased efficacy nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glibenclamide

QSAR models provide a mathematical correlation between the chemical structure and biological activity, enabling the prediction of the activity of novel derivatives and offering deeper insights into the mechanism of action.

Development of 2D-QSAR Models for Glibenclamide Derivatives

2D-QSAR models utilize descriptors derived from the two-dimensional structure of molecules, such as lipophilicity and electronic parameters. For sulfonylurea derivatives, 2D-QSAR studies have been employed to correlate structural features with their biological activity. researcher.lifenih.gov These models often reveal the importance of descriptors like lipophilicity in the activity of these compounds. researchgate.net For instance, in a study of related compounds, the "Minimum exchange energy for a C-N bond" was identified as a significant molecular descriptor influencing activity. frontiersin.org While specific 2D-QSAR models exclusively for a broad range of Glibenclamide derivatives are not extensively detailed in the provided results, the principles are widely applied in the design of new antidiabetic agents. nih.govresearchgate.net

3D-QSAR Techniques (e.g., CoMFA, CoMSIA) Applied to Glibenclamide

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) examine the correlation between the 3D properties of molecules and their biological activity.

A 3D-QSAR study was conducted on a series of 15 new Glibenclamide analogs. nih.gov The molecules were superimposed using the conformation from the Glibenclamide crystal structure. The resulting CoMFA model demonstrated good predictive ability, with key statistical parameters shown in the table below. nih.gov

3D-QSAR ModelParameterValueReference
CoMFANumber of PLS Components2 nih.gov
q² (Cross-validated R²)0.876 nih.gov
R² (Non-cross-validated R²)0.921 nih.gov
SEE (Standard Error of Estimate)0.455 nih.gov
F-value70 nih.gov

The CoMFA models indicated that steric and lipophilic properties were the major contributing factors to the binding affinity, with electrostatic properties playing a minor role. nih.gov CoMSIA, another 3D-QSAR technique, is often used alongside CoMFA to analyze electrostatic, hydrophobic, and hydrogen-bond donor fields, providing a more comprehensive picture of the structure-activity landscape. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Glibenclamide

Computational chemistry provides powerful tools to investigate the structural and dynamic properties of Glibenclamide and its interactions with its biological target. frontiersin.org

Conformational Analysis: The structure of Glibenclamide has been studied in both solid-state and solution using a combination of NMR spectroscopy and theoretical calculations. nih.gov Conformational analysis has revealed that while there is a rigid structure concerning rotations around the bonds connecting the acetic acid chain and the central carbonyl group to the phenylamine ring, the carboxyl group and the phenyl ring of the benzoyl group can rotate more freely. researchgate.net

Molecular Docking: Docking studies are used to predict the binding pose of Glibenclamide within the SUR1 binding site. mdpi.com These simulations help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. For example, docking studies on hybrid structures have been used to explore binding modes with potential targets like the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com

Molecular Docking Simulations of C26H35N3O4S2 with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hu.edu.jo This method has been widely applied to study the interaction of Gliclazide (B1671584) with its primary and potential secondary biological targets.

The principal target of Gliclazide is the sulfonylurea receptor 1 (SUR1) , a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. gavinpublishers.comresearchgate.net Docking studies have revealed that Gliclazide binds to a specific site on the SUR1 subunit, leading to the closure of the K-ATP channel. gavinpublishers.com This binding is characterized by a combination of hydrogen bonds and van der Waals forces. researchgate.net A recent study performing docking analysis of Gliclazide and its gut microbiota-produced metabolites with the SUR1 receptor (PDB ID: 5YKE) identified key interactions and found that certain hydroxylated metabolites exhibited a high binding affinity. nih.govfrontiersin.orgresearchgate.net

Beyond its primary target, molecular docking has been used to explore the potential of Gliclazide in other therapeutic areas. For instance, in a study related to lung adenocarcinoma, Gliclazide was identified as a potential candidate drug. Molecular docking simulations showed that Gliclazide could bind stably to several key proteins implicated in cancer progression, including CCNB1, CCNB2, CDK1, and AURKA . nih.govfrontiersin.org The binding was characterized by low binding energies, indicating a strong and stable interaction. nih.gov

Another study identified SERPINA3 as a novel therapeutic target for diabetes-related cognitive impairment. Molecular docking analysis demonstrated a stable binding of Gliclazide to SERPINA3, suggesting a potential neuroprotective role for the drug. researchgate.net Additionally, the interaction of Gliclazide with the digestive enzyme pepsin has been investigated, with docking results indicating that Gliclazide binds to the active site of pepsin, driven by electrostatic attraction and hydrogen bonds.

Biological TargetTherapeutic AreaBinding Energy (kcal/mol)Key Interactions
SUR1DiabetesData not uniformly reportedHydrogen bonds, van der Waals forces
CCNB1Lung Cancer-8.9Hydrogen bonds, electrostatic interactions
CCNB2Lung Cancer-8.6Hydrogen bonds, electrostatic interactions
CDK1Lung Cancer-8.3Hydrogen bonds, electrostatic interactions
AURKALung Cancer-6.9Hydrogen bonds, electrostatic interactions
SERPINA3Cognitive Impairment-6.8Stable binding
PepsinDigestive FunctionData not specifiedElectrostatic attraction, hydrogen bonds

Molecular Dynamics Simulations to Elucidate this compound Binding Mechanisms

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process, allowing researchers to observe the stability of the drug-receptor complex and the conformational changes that occur over time. MD simulations have been used to study the interaction of Gliclazide with various proteins, including human serum albumin (HSA) , which is crucial for its transport in the bloodstream. researchgate.netresearchgate.net These simulations have shown that Gliclazide can bind to HSA without significantly altering the protein's secondary structure, and that the complex remains stable. researchgate.net

In a study investigating the reduced catalytic activity of a specific human cytochrome P450 enzyme (CYP2C9) variant for Gliclazide, MD simulations were employed to understand the structural basis for this difference. gavinpublishers.com Furthermore, MD simulations have been used to investigate the effect of gliclazide on the K-ATP channel, providing insights into how the drug modulates channel activity. nih.gov

In Silico Prediction of this compound Biological Activities

In silico methods, which rely on computer simulations, are increasingly used to predict the biological activities and metabolic pathways of drugs. For Gliclazide, these methods have been employed to predict its biotransformation by bacterial enzymes in the gut. frontiersin.org Online tools have been used to identify potential sites of metabolism on the Gliclazide molecule and to predict the resulting metabolites. frontiersin.org These predictions suggest that hydroxylation and hydrolysis are likely biotransformation reactions. frontiersin.orgnih.govfrontiersin.org

Furthermore, in silico studies have been used to estimate the permeability of Gliclazide, a key factor in its absorption. mdpi.com These computational models, based on properties like the octanol-water partition coefficient (Log P), have suggested that Gliclazide is a highly permeable drug. mdpi.com

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical and biological information to identify new trends and relationships. These approaches have been applied to Gliclazide research to understand its properties and to discover new potential applications.

Big Data Analysis of this compound Related Biological Datasets

The analysis of large biological datasets, often referred to as "big data," has provided valuable insights into the effects of Gliclazide. For example, the Connectivity Map (CMAP) database, which links gene expression profiles with small molecule perturbations, was used to identify Gliclazide as a potential therapeutic agent for lung adenocarcinoma. frontiersin.org By analyzing the gene expression changes in lung cancer cells, researchers were able to connect them to the known effects of Gliclazide.

Another approach involves the construction of differential metabolic networks to study patient responses to Gliclazide treatment. researchgate.net By analyzing metabolomics data from patients with type 2 diabetes, researchers have been able to identify network biomarkers that can predict whether a patient will respond significantly to Gliclazide therapy. researchgate.net This type of analysis is a step towards personalized medicine, where treatment can be tailored to the individual patient's metabolic profile.

Databases such as DrugBank and cBioPortal have also been mined to explore the targets of Gliclazide and the genomic alterations in its associated genes in the context of diseases like bladder cancer. nih.gov This type of data mining can help to uncover new potential uses for existing drugs and to understand the molecular basis of their effects. nih.gov

Machine Learning Applications for this compound Design and Prediction

Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that can learn from data and make predictions. e-dmj.orgnih.gov ML models are being increasingly used in various aspects of drug discovery and development, including the design of new drugs and the prediction of their properties. nih.govfrontiersin.orgmdpi.com

In the context of Gliclazide, machine learning has been applied to predict responses to treatment. researchgate.net By training models on clinical and metabolomics data, it is possible to develop algorithms that can predict the glucose-lowering effect of Gliclazide in individual patients. nih.gov Furthermore, machine learning techniques, integrated with transcriptomic data, have been used to identify SERPINA3 as a potential therapeutic target for diabetes-related cognitive impairment, with Gliclazide showing stable binding to this target. researchgate.net

While direct examples of machine learning being used for the de novo design of Gliclazide analogues are not prominent in the reviewed literature, the general application of ML in drug design is a rapidly growing field. nih.govresearchgate.net These methods can be used to predict the activity and properties of virtual compounds, thereby accelerating the process of identifying promising new drug candidates.

Future Directions and Emerging Research Avenues for C26h35n3o4s2

Exploration of Novel Therapeutic Applications for C26H35N3O4S2

While this compound is established as a potent insulin (B600854) secretagogue, its biological activities are far more complex, suggesting a broader therapeutic utility. Researchers are actively investigating its effects on various physiological and pathological processes, with promising findings in several areas.

Neuroprotection: There is a growing body of evidence suggesting the neuroprotective effects of this compound. Studies indicate its potential in ameliorating conditions like stroke and neurodegenerative diseases. frontiersin.orgnih.gov Research in rodent models has shown that it can help reduce brain injury. frontiersin.org Specifically, in a mouse model of tauopathy, a group of neurodegenerative diseases, glimepiride (B1671586) was found to lessen motor impairment, anxiety-like behavior, and neurodegeneration. nih.gov It appears to protect neurons from damage induced by amyloid-β, a key component in Alzheimer's disease, by altering synaptic membrane characteristics. alzdiscovery.orgworktribe.com

Cardiovascular Benefits: The cardiovascular implications of this compound have been a subject of intense study. Large-scale clinical trials have provided reassuring evidence regarding its cardiovascular safety, showing no increased risk of major adverse cardiovascular events compared to other diabetes medications or placebo. diabetesjournals.orgnih.gov Some studies even suggest a protective role. A prospective cohort study found that long-term use of this compound in patients with type 2 diabetes and chronic heart failure was associated with better survival rates and fewer hospitalizations for heart failure and acute myocardial infarction or stroke. researchgate.netnih.gov The proposed mechanism for this cardioprotective effect may involve the inhibition of soluble epoxide hydrolase, leading to an increase in beneficial epoxyeicosatrienoic acids. researchgate.netnih.gov Unlike older sulfonylureas, this compound does not seem to interfere with ischemic preconditioning, a natural protective mechanism of the heart. ahajournals.org

Anti-inflammatory and Antioxidative Properties: this compound may also exert potent anti-inflammatory and antioxidative effects. researchgate.netnih.gov Research has shown it can decrease levels of glyceraldehyde-derived advanced glycation end products (toxic AGEs), which are implicated in tissue damage. researchgate.netnih.gov It may also modulate the levels of various cytokines and growth factors, suggesting a role in reducing inflammation and promoting tissue repair. researchgate.netnih.gov Some studies indicate it may exert these effects by suppressing the cyclooxygenase pathway or by influencing the production of inflammatory markers like hsCRP, IL-6, and TNF-α. nih.govscielo.org

Table 1: Investigated Novel Therapeutic Applications of this compound (Glimepiride)
Therapeutic AreaObserved Effect/Potential ApplicationKey Research Findings
NeuroprotectionAmelioration of stroke-related brain injury and neurodegenerative diseases like tauopathies.Reduces neuronal loss, motor impairment, and protects against amyloid-β-induced synapse damage. frontiersin.orgnih.govworktribe.com
Cardiovascular HealthPotential reduction in cardiovascular mortality and morbidity in high-risk patients.Associated with better survival in patients with T2D and CHF; does not abolish ischemic preconditioning. researchgate.netnih.govahajournals.org
Anti-inflammatory ActionReduction of inflammatory markers and oxidative stress.Decreases levels of toxic AGEs and modulates inflammatory cytokines. researchgate.netnih.govnih.gov

Development of Advanced Delivery Systems for this compound

A significant challenge with this compound is its poor aqueous solubility, which can affect its bioavailability. jazindia.comimpactfactor.orgnih.gov To overcome this, researchers are developing advanced drug delivery systems designed to enhance its therapeutic efficacy and patient compliance.

Nanoparticle-based Systems: Nanotechnology offers promising solutions. Solid lipid nanoparticles (SLNs) and polymeric nanoparticles have been developed to improve the solubility and provide sustained release of this compound. jazindia.combenthamscience.com These tiny carriers can enhance bioavailability and maintain prolonged antidiabetic effects. jazindia.combenthamscience.com Other approaches include self-nanoemulsifying drug delivery systems (SNEDDS), which have been shown to significantly improve the dissolution of this compound, and niosomes, which have demonstrated enhanced oral bioavailability and a prolonged hypoglycemic effect in animal studies. uad.ac.idtandfonline.com

Transdermal and Buccal Delivery: To bypass first-pass metabolism and improve patient compliance, transdermal and buccal delivery systems are being explored. ijper.orgafjbs.com Matrix-type transdermal patches have shown promise in enhancing drug permeability and systemic bioavailability. ijper.org A novel approach combines nanomicelles with microneedles, which painlessly penetrate the outer skin layer to deliver the drug, resulting in improved bioavailability and reduced dosing frequency. mdpi.comnih.govresearchgate.net For buccal delivery, unidirectional release films loaded with nanocarriers are being developed to improve drug absorption through the cheek lining, protecting the drug from degradation in the stomach. nih.gov

Oral Thin Films: Fast-dissolving oral thin films (OTFs) are an advanced oral dosage form that is gaining popularity. ammanif.comgsconlinepress.com These films are designed for rapid drug availability and can be particularly beneficial for a drug like this compound, which is classified as having low solubility and high permeability. ammanif.comdoaj.org

Table 2: Advanced Delivery Systems for this compound (Glimepiride)
Delivery SystemTechnologyPrimary Advantage
NanoparticlesSolid lipid nanoparticles (SLNs), polymeric nanoparticles, niosomes, SNEDDS.Enhanced solubility, bioavailability, and sustained release. jazindia.combenthamscience.comuad.ac.idtandfonline.com
Transdermal PatchesMatrix-type patches, microneedle systems.Bypasses first-pass metabolism, patient compliance, sustained delivery. ijper.orgmdpi.comnih.gov
Buccal FilmsUnidirectional release films with nanocarriers.Avoids gastric degradation, improved transmucosal absorption. nih.gov
Oral Thin FilmsFast-dissolving films.Rapid drug availability and patient convenience. ammanif.comdoaj.org

Integration of Multi-Omics Data for Comprehensive this compound Understanding

The era of "omics" is providing unprecedented insights into the mechanisms of drug action and response. Integrating data from genomics, proteomics, and metabolomics is crucial for a comprehensive understanding of this compound.

Pharmacogenomics: The response to this compound can vary among individuals due to genetic factors. nih.gov Pharmacogenomic studies have identified genetic variants, particularly in the CYP2C9 gene, which encodes the primary enzyme responsible for metabolizing this compound, that can influence drug efficacy and the risk of adverse effects. pharmgkb.orgnih.gov Carriers of certain CYP2C9 alleles may have decreased clearance of the drug. pharmgkb.org While the clinical utility is still being evaluated, genotype-guided therapy could potentially optimize treatment and reduce risks. nih.gov

Pharmacometabolomics: Metabolomics, the study of small molecule metabolites, is a powerful tool for identifying metabolic signatures associated with drug response. nih.govfrontierspartnerships.orgnih.govresearchgate.net Recent studies on sulfonylureas have identified distinct metabolic profiles in patients who respond well versus those who respond poorly. nih.govfrontierspartnerships.orgnih.govresearchgate.net Good responders showed increased levels of certain acylcholines and amino acids, while poor responders had elevated levels of metabolites related to glucose and branched-chain amino acid metabolism. nih.govfrontierspartnerships.orgnih.govresearchgate.net This research could lead to the development of biomarkers to predict treatment outcomes and personalize therapy. nih.govfrontierspartnerships.orgnih.govresearchgate.netacs.org

Emerging Methodologies in this compound Research and Development

Advancements in analytical and computational techniques are refining the research and development process for this compound and related compounds.

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental in the analysis of this compound. jetir.orgscientificarchives.comijisrt.comresearchgate.net These methods are used for quality control, determining drug concentration in various formulations, and in biological samples for pharmacokinetic studies. jetir.orgscientificarchives.comresearchgate.net

Computational and In-Silico Approaches: Network pharmacology and in-silico docking analyses are being used to explore the multi-mechanistic therapeutic responses of this compound. jazindia.com These computational methods can predict how the drug interacts with various biological targets, helping to uncover new therapeutic potentials and understand its complex mechanisms of action.

The future of this compound research is dynamic and expanding far beyond its traditional role. By exploring novel therapeutic applications, developing sophisticated delivery systems, harnessing the power of multi-omics, and employing cutting-edge research methodologies, the scientific community is poised to unlock the full potential of this multifaceted compound.

Q & A

Basic: What spectroscopic methods are most effective for determining the molecular structure of C₂₆H₃₅N₃O₄S₂, and how should data be interpreted?

Answer:
To elucidate the structure of C₂₆H₃₅N₃O₄S₂, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) with high-resolution mass spectrometry (HRMS) . NMR identifies functional groups and connectivity, while HRMS confirms molecular weight and fragmentation patterns. For sulfur and nitrogen analysis, elemental analysis or X-ray crystallography (if crystals are obtainable) provides complementary validation. When interpreting data, cross-reference spectral peaks with known analogs and use computational tools (e.g., DFT calculations) to model plausible configurations. Ensure raw data is processed with software like MestReNova, and report chemical shifts with error margins .

Basic: How can researchers design a reproducible synthesis protocol for C₂₆H₃₅N₃O₄S₂?

Answer:
Focus on reaction optimization using Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Document purity checks (HPLC, TLC) and intermediate characterization (IR, melting points). For reproducibility:

  • Use inert atmospheres (e.g., nitrogen) for moisture-sensitive steps.
  • Specify stoichiometry, reaction time, and workup procedures (e.g., column chromatography gradients).
  • Validate yields across three independent trials and report deviations (>5% requires re-evaluation).
    Include a stepwise flowchart in the supplementary materials .

Advanced: How should contradictory data on the biological activity of C₂₆H₆H₃₅N₃O₄S₂ be analyzed across studies?

Answer:
Apply contradiction analysis frameworks to dissect discrepancies:

  • Source Evaluation : Compare assay conditions (e.g., cell lines, dosage, controls). Inconsistent EC₅₀ values may arise from varying bioavailability assays.
  • Statistical Reconciliation : Use meta-analysis tools (e.g., RevMan) to pool data and assess heterogeneity (I² statistic).
  • Mechanistic Hypotheses : If activity differs in vitro vs. in vivo, evaluate metabolic stability (e.g., cytochrome P450 interactions) or solubility limitations.
    Publish negative results to reduce publication bias and refine future experimental designs .

Advanced: What computational strategies are optimal for modeling the structure-activity relationship (SAR) of C₂₆H₃₅N₃O₄S₂ derivatives?

Answer:
Leverage quantitative SAR (QSAR) models using software like Schrödinger or MOE:

  • Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) parameters.
  • Validation : Ensure R² > 0.7 and Q² > 0.5 via cross-validation.
  • Dynamic Simulations : Perform molecular dynamics (MD) to study binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS).
    Address overfitting by limiting descriptors to 1 per 5 compounds and reporting confidence intervals .

Basic: What ethical considerations apply when testing C₂₆H₃₅N₃O₄S₂ in preclinical models?

Answer:
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Obtain IACUC approval for animal studies, justifying sample sizes (power analysis).
  • Use the 3Rs principle (Replacement, Reduction, Refinement) for humane endpoints.
  • Disclose conflicts of interest (e.g., funding sources) and data ownership in publications.
    For human cell lines, verify informed consent and compliance with HIPAA or GDPR .

Advanced: How can researchers resolve conflicting crystallographic data on C₂₆H₃₅N₃O₄S₂ polymorphs?

Answer:

  • Data Harmonization : Re-index diffraction patterns (e.g., using CrysAlisPro) and compare unit cell parameters across studies.
  • Thermodynamic Stability : Perform DSC/TGA to identify stable polymorphs under physiological conditions.
  • Machine Learning : Train classifiers on Cambridge Structural Database (CSD) entries to predict likely packing arrangements.
    Publish CIF files and refinement statistics (R-factor < 0.05) for peer validation .

Basic: What are best practices for documenting synthetic yields and impurities in C₂₆H₃₅N₃O₄S₂ production?

Answer:

  • Analytical Hierarchy : Prioritize HPLC-MS for purity (>95% by area) and ICP-MS for heavy metal traces.
  • Batch Records : Log lot numbers, storage conditions (e.g., −20°C under argon), and stability data (e.g., 6-month accelerated aging).
  • Impurity Profiling : Isolate side products via prep-HPLC and characterize (NMR, HRMS) to identify synthetic bottlenecks.
    Include a table summarizing yields, purity, and critical impurities for each batch .

Advanced: How can hypothesis-driven research on C₂₆H₃₅N₃O₄S₂ mechanisms integrate multi-omics data?

Answer:
Adopt a systems biology approach :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Perform SILAC labeling to quantify target engagement.
  • Pathway Enrichment : Tools like STRING or KEGG map hits to pathways (e.g., apoptosis, kinase signaling).
    Validate findings with orthogonal assays (e.g., CRISPR knockouts) and report false discovery rates (FDR < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.